

Spectroscopic Profile of (1H-Pyrrol-3-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (1H-Pyrrol-3-yl)methanamine

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This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of **(1H-Pyrrol-3-yl)methanamine**, a key heterocyclic building block in medicinal chemistry and materials science. While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document synthesizes data from closely related pyrrole analogs and foundational spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound.

Introduction to (1H-Pyrrol-3-yl)methanamine and its Spectroscopic Importance

(1H-Pyrrol-3-yl)methanamine, with the molecular formula $C_5H_8N_2$, is a bifunctional molecule featuring a nucleophilic primary amine appended to an electron-rich pyrrole ring. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a wide range of more complex molecular architectures with potential biological activity.^[1] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and a thorough understanding of its spectroscopic signature is the cornerstone of this process. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(1H-Pyrrol-3-yl)methanamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[2] For **(1H-Pyrrol-3-yl)methanamine**, both ^1H and ^{13}C NMR are indispensable.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **(1H-Pyrrol-3-yl)methanamine** is expected to exhibit distinct signals corresponding to the protons on the pyrrole ring, the methylene bridge, the amine group, and the N-H of the pyrrole. The chemical shifts are influenced by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the nitrogen atoms.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (Hz)	Rationale
H-2	~6.7	Triplet	$J \approx 2.5$	The proton at the 2-position is coupled to the protons at the 5- and 4-positions.
H-4	~6.1	Triplet	$J \approx 2.5$	The proton at the 4-position is coupled to the protons at the 2- and 5-positions.
H-5	~6.6	Triplet	$J \approx 2.5$	The proton at the 5-position is coupled to the protons at the 2- and 4-positions.
-CH ₂ -	~3.8	Singlet	-	The methylene protons are adjacent to the electron-withdrawing amine group, shifting them downfield. They are not coupled to other protons.
-NH ₂	~1.5-3.0	Broad Singlet	-	The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects.

The signal is often broad.

Pyrrole N-H	~8.0-9.0	Broad Singlet	-
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The N-H proton of the pyrrole ring is typically deshielded and appears as a broad singlet.

Note: Predicted chemical shifts are based on general values for substituted pyrroles and may vary depending on the solvent and concentration.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum will provide information on the carbon skeleton of the molecule.

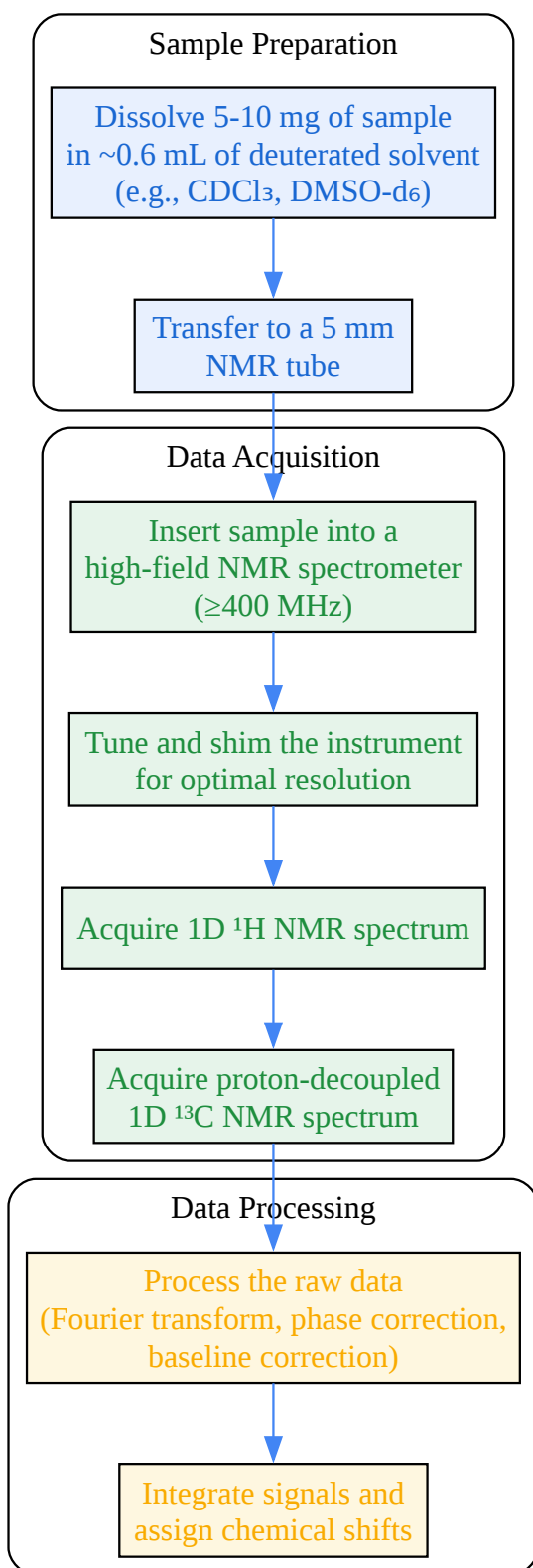
Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~118	Aromatic carbon adjacent to the pyrrole nitrogen.
C-3	~125	Aromatic carbon bearing the methanamine substituent.
C-4	~108	Aromatic carbon.
C-5	~115	Aromatic carbon adjacent to the pyrrole nitrogen.
-CH ₂ -	~40	Aliphatic carbon attached to the amine group.

Note: These are estimated values and can be influenced by the solvent.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation & Acquisition Workflow



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NMR Data Acquisition Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(1H-Pyrrol-3-yl)methanamine** is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Pyrrole)	3400 - 3300	Medium, Sharp
N-H Stretch (Amine)	3350 - 3250	Medium, Broad (two bands possible for primary amine)
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch	2960 - 2850	Medium
C=C Stretch (Pyrrole Ring)	1650 - 1550	Medium to Strong
N-H Bend (Amine)	1650 - 1580	Medium
C-N Stretch	1340 - 1020	Medium

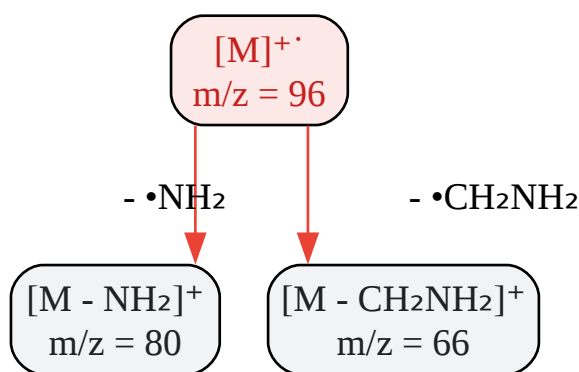
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For **(1H-Pyrrol-3-yl)methanamine** (C₅H₈N₂), the nominal molecular weight is 96 g/mol .

Expected Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 96. Key fragmentation pathways would likely involve the loss of the amino group or cleavage of the pyrrole ring.

Predicted Fragmentation



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Key MS Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The expected exact mass for the $[M+H]^+$ ion is 97.0760.[2]

Experimental Protocol for Mass Spectrometry

General HRMS (ESI-TOF) Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile.
- **Instrumentation:** Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion. Optimize source parameters to maximize the signal of the molecular ion.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic data for **(1H-Pyrrol-3-yl)methanamine**. By leveraging established principles of NMR, IR, and MS, and drawing parallels with related pyrrole structures, researchers can confidently approach the synthesis and characterization of this important molecule. The provided experimental protocols offer a validated framework for obtaining high-quality data, ensuring the scientific rigor required in drug discovery and development.

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References

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